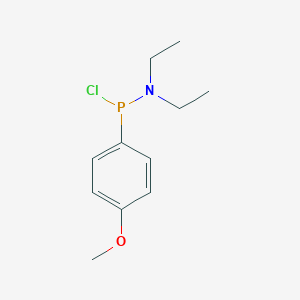

4-Methoxyphenyl(diethylamino)chlorophosphine

Description

BenchChem offers high-quality 4-Methoxyphenyl(diethylamino)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl(diethylamino)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVHPURWAHCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402477 | |

| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220185-34-2 | |

| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture and Synthesis of (Diethylamino)(4-methoxyphenyl)chlorophosphine: A Comprehensive Guide for P-Electrophile Applications

Executive Summary

In the realm of advanced drug development and transition-metal catalysis, the modular assembly of stereochemically defined phosphorus ligands is a critical bottleneck. As an application scientist bridging the gap between fundamental organometallic chemistry and scalable pharmaceutical synthesis, I frequently rely on highly tunable P(III) electrophiles to construct complex molecular architectures.

(Diethylamino)(4-methoxyphenyl)chlorophosphine (CAS: 220185-34-2) represents a masterclass in structural design for this exact purpose. By combining an electron-donating aryl group with an orthogonal protecting/directing group (the diethylamino moiety) and a highly reactive leaving group (chloride), this compound serves as a versatile linchpin. It enables the stepwise, controlled synthesis of unsymmetrical, P-stereogenic, and self-assembling phosphorus ligands—such as those utilized in highly selective rhodium-catalyzed hydroformylations.

This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this essential P-electrophile.

Structural and Physicochemical Profiling

The utility of (diethylamino)(4-methoxyphenyl)chlorophosphine lies in its precise electronic balance. The molecule features a central P(III) atom coordinated to three distinct substituents, each serving a specific mechanistic purpose:

-

The Chloro Group (-Cl): Acts as the primary leaving group, rendering the phosphorus center highly electrophilic and susceptible to attack by carbon nucleophiles (e.g., Grignard or organolithium reagents).

-

The Diethylamino Group (-NEt₂): Serves as a robust, sterically demanding protecting group. It is completely stable to standard carbon nucleophiles but can be quantitatively cleaved by anhydrous acid (e.g., HCl) to regenerate a reactive P-Cl bond for subsequent functionalization.

-

The 4-Methoxyphenyl Group (-C₆H₄OCH₃): Provides a "push" of electron density via resonance. This electronic stabilization mitigates the extreme moisture sensitivity typically seen in alkyl-dichlorophosphines, making the reagent easier to handle on a benchtop scale while providing a distinct diagnostic handle for ¹H and ¹³C NMR spectroscopy.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description |

| IUPAC Name | (Diethylamino)(4-methoxyphenyl)chlorophosphine |

| CAS Registry Number | |

| Molecular Formula | C₁₁H₁₇ClNOP |

| Molecular Weight | 245.69 g/mol |

| Central Oxidation State | Phosphorus(III) |

| Physical State (Standard) | Clear colorless to light yellow liquid |

| Primary Application | Precursor for unsymmetrical and P-stereogenic ligands |

Mechanistic Insights: Orthogonal Reactivity

The true power of this compound is its orthogonal reactivity profile. In ligand synthesis, attempting to sequentially add two different organic groups to a simple reagent like PCl₃ often results in a statistical mixture of products (mono-, di-, and tri-substituted phosphines) that are nearly impossible to separate.

By utilizing (diethylamino)(4-methoxyphenyl)chlorophosphine, we establish a self-validating, stepwise sequence .

-

Step 1 (Nucleophilic Substitution): The P-Cl bond is cleaved by a nucleophile (R-MgX). The diethylamino group's steric bulk and lone-pair donation prevent over-alkylation, yielding a stable, unsymmetrical aminophosphine (ArP(NEt₂)R).

-

Step 2 (Acidic Deprotection): The intermediate is treated with anhydrous HCl. The amine is protonated and expelled as a secondary ammonium salt, regenerating a new phosphinous chloride (ArP(Cl)R) with perfect retention of the first substituent.

This exact mechanistic pathway has been instrumental in the , allowing researchers to build highly customized catalytic pockets.

Orthogonal reactivity profile demonstrating P-Cl substitution and subsequent P-N cleavage.

Experimental Protocol: A Self-Validating Synthesis Workflow

To ensure high yields and prevent the formation of difficult-to-separate bis(diethylamino) byproducts, the synthesis must be tightly controlled. The following protocol details the amination of 4-methoxyphenyldichlorophosphine.

Reagents Required

-

4-Methoxyphenyldichlorophosphine: 1.0 equiv (Limiting electrophile)

-

Diethylamine (HNEt₂): 2.1 equiv (Acts as both the nucleophile and the HCl scavenger)

-

Anhydrous Diethyl Ether (Et₂O): Reaction solvent

Step-by-Step Methodology

-

Preparation of the Electrophile Solution:

-

Action: Under a strict inert atmosphere (argon or nitrogen), dissolve 4-methoxyphenyldichlorophosphine (1.0 equiv) in anhydrous Et₂O. Cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: P-Cl bonds are highly susceptible to hydrolysis. Cooling to 0 °C suppresses the exothermic nature of the amination, kinetically trapping the reaction at the mono-substitution stage and preventing over-reaction.

-

-

Controlled Amine Addition:

-

Action: Slowly add diethylamine (2.1 equiv) dropwise via a syringe pump over 30–45 minutes.

-

Causality: A slow addition ensures the local concentration of the amine remains low. The extra 0.1 equiv compensates for trace moisture and ensures absolute scavenging of the generated HCl.

-

-

Precipitation and Maturation (Self-Validation):

-

Action: As the addition proceeds, a dense white precipitate will immediately form. Allow the mixture to warm to ambient temperature and stir for an additional 2 hours.

-

Causality: The white precipitate is diethylammonium chloride ([H₂NEt₂]Cl). Its formation serves as a visual, self-validating indicator that the HCl byproduct is being successfully sequestered, driving the reaction forward via Le Chatelier's principle.

-

-

Inert Filtration:

-

Action: Filter the reaction mixture through a pad of oven-dried Celite under a blanket of argon to remove the ammonium salt. Wash the filter cake with cold anhydrous Et₂O.

-

-

Isolation:

-

Action: Concentrate the filtrate under reduced pressure (Schlenk line). The resulting crude product is typically >95% pure by ³¹P NMR and can be used directly in downstream applications.

-

Retrosynthetic and forward synthesis workflow of the target P-electrophile.

Applications in Advanced Drug Development

In the pharmaceutical sector, the spatial arrangement of a catalyst dictates the enantioselectivity of the active pharmaceutical ingredient (API) being synthesized. (Diethylamino)(4-methoxyphenyl)chlorophosphine is frequently utilized to synthesize P-stereogenic ligands .

By reacting this compound with a bulky chiral auxiliary (e.g., a chiral alcohol or amine) followed by a secondary nucleophile, chemists can force the phosphorus center into a rigid, stereochemically pure configuration. Furthermore, the methoxy group on the aromatic ring can later be demethylated to yield a phenol, providing a handle for bioconjugation or attachment to solid supports for catalyst recycling in continuous-flow drug manufacturing.

References

-

Moloy, K. G., & Petersen, J. L. (1995). "N-Pyrrolyl Phosphines: An Unexploited Class of Phosphine Ligands with Exceptional pi-Acceptor Character." Journal of the American Chemical Society, 117(29), 7696-7710. URL:[Link]

The Electronic Architecture of 4-Methoxyphenyl Chlorophosphine Derivatives: Synthesis, Electron Density, and Catalytic Applications

Executive Summary

Aryl chlorophosphines are foundational building blocks in organophosphorus chemistry, serving as critical precursors for the synthesis of complex phosphine ligands used in transition metal catalysis[1]. Among these, 4-methoxyphenyl chlorophosphine derivatives—such as dichloro(4-methoxyphenyl)phosphine and bis(4-methoxyphenyl)chlorophosphine—occupy a privileged position due to their unique electronic architecture. This whitepaper explores the stereoelectronic properties of these derivatives, details self-validating synthetic protocols, and examines their downstream utility in accelerating rate-limiting steps in pharmaceutical cross-coupling reactions.

Introduction: The Push-Pull Electronic Paradigm

The reactivity and utility of 4-methoxyphenyl chlorophosphines are governed by two competing stereoelectronic forces acting upon the central phosphorus atom:

-

The +M (Resonance) Effect: The para-methoxy group is a strong resonance donor. By donating electron density from the oxygen lone pair into the aromatic π-system, it increases the electron density at the ipso-carbon. This conjugatively and inductively enriches the phosphorus atom, raising the energy of its lone pair (HOMO)[2].

-

The -I (Inductive) Effect: The highly electronegative chlorine atom(s) withdraw electron density from the phosphorus center through the σ-bond framework, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack[1].

This "push-pull" dynamic establishes these derivatives as ideal synthetic intermediates. The electrophilic P-Cl bond allows for rapid functionalization, while the inherited electron density from the 4-MeO group ensures that the final substituted phosphine is a highly potent σ-donor[3].

Quantifying Electron Density: Stereoelectronic Parameters

To design effective catalysts, researchers must quantify the electron-donating capacity of the phosphine ligands derived from these chlorophosphines.

The Tolman Electronic Parameter (TEP) is the field standard for measuring this capacity, determined by evaluating the A₁ carbonyl stretching frequency (νCO) of corresponding Ni(CO)₃L complexes[2]. The TEP of tris(4-methoxyphenyl)phosphine is 2066.1 cm⁻¹, which is significantly lower than that of standard triphenylphosphine (2068.9 cm⁻¹)[2]. A lower TEP indicates stronger σ-donation from the phosphorus to the metal center, which in turn increases metal-to-CO π-backbonding and weakens the C≡O bond[2].

Furthermore, ³¹P NMR spectroscopy provides a direct probe of the phosphorus nucleus's electronic environment. The substitution of highly electronegative chlorine atoms with electron-donating aryl groups drastically shifts the resonance upfield due to increased nuclear shielding[1],[4].

Table 1: Stereoelectronic Properties of Aryl and Chlorophosphines

| Compound | Tolman Electronic Parameter (cm⁻¹) | ³¹P NMR Shift (ppm) | Primary Electronic Effect |

| PPh₃ (Reference) | 2068.9 | -5.0 | Baseline σ-donor / π-acceptor |

| P(4-MeOC₆H₄)₃ | 2066.1 | -10.0 | Strong +M effect; enhanced σ-donation[2] |

| (4-MeOC₆H₄)PPh₂ | ~2067.0 | -7.02 | Moderate +M effect; mixed shielding[4] |

| (4-MeOC₆H₄)PCl₂ | N/A | +162.0 | Strong -I effect from Cl; highly electrophilic P[1] |

Causality in Synthesis: Methodological Design

Synthesizing aryldichlorophosphines directly via Friedel-Crafts phosphonylation (reacting anisole with PCl₃) is notoriously difficult. The strong activating effect of the methoxy group leads to poor functional group tolerance and unavoidable over-substitution, yielding intractable mixtures of mono-, di-, and tri-aryl phosphines[1].

To establish a highly selective protocol, modern syntheses utilize a perthiophosphonic anhydride intermediate[1]. By reacting anisole with P₄S₁₀, the robust perthiophosphonic anhydride is formed. Subsequent reduction yields the primary phosphine, which can be cleanly chlorinated using phosgene. This circumvents the electrophilic aromatic substitution pathway entirely, ensuring absolute selectivity for the mono-aryl dichlorophosphine[1].

Figure 1: Controlled synthesis of Dichloro(4-methoxyphenyl)phosphine avoiding over-substitution.

Experimental Protocols

Protocol A: Synthesis of Dichloro(4-methoxyphenyl)phosphine via Phosgene Chlorination[1]

Causality: Phosgene is selected as the chlorinating agent because its byproducts (CO and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for isolation without aqueous workup, preventing the hydrolysis of the highly sensitive P-Cl bonds.

-

Preparation: Dissolve (4-methoxyphenyl)phosphine (2.00 g, 14.3 mmol) in anhydrous dichloromethane (150 mL) under an inert argon atmosphere.

-

Temperature Control: Cool the solution to –10 °C using an ice/salt bath to control the exothermic chlorination and prevent thermal degradation.

-

Chlorination: Add a solution of phosgene (20% in toluene, 2.1 equiv) dropwise over 30 minutes. (Safety: Phosgene is highly toxic; this step must be performed in a specialized, well-ventilated fume hood).

-

Maturation: Allow the reaction mixture to warm to room temperature and stir for an additional 5 hours.

-

Isolation: Remove all volatiles in vacuo. The evolution of CO and HCl leaves the pure product as a yellow oil (74% yield).

-

Validation: Analyze via ³¹P NMR (C₆D₆). A single peak at δ = 162.0 ppm confirms the successful formation of dichloro(4-methoxyphenyl)phosphine[1].

Protocol B: Synthesis of (4-Methoxyphenyl)diphenylphosphine via Grignard Addition[4]

Causality: The Grignard reagent acts as a strong nucleophile. Adding the Grignard reagent to the chlorophosphine at low temperatures prevents a localized excess of the nucleophile, mitigating the risk of over-arylation.

-

Preparation: Dissolve chlorodiphenylphosphine (600 mg, 2.72 mmol) in anhydrous THF under nitrogen.

-

Addition: Cool the solution to 0 °C. Dropwise add 4-methoxyphenylmagnesium bromide (3.5 mL, 3.54 mmol, 1 M solution in THF).

-

Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours.

-

Quenching: Quench carefully with degassed water to neutralize unreacted Grignard reagent.

-

Purification: Extract with diethyl ether, dry over MgSO₄, and concentrate.

-

Validation: ³¹P NMR (CDCl₃) should yield a singlet at δ = -7.02 ppm, confirming the tertiary phosphine[4].

Catalytic Implications in Drug Development

In the realm of active pharmaceutical ingredient (API) synthesis, cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) are indispensable[5]. The rate-limiting step in these catalytic cycles—particularly when utilizing unreactive, low-cost aryl chlorides—is almost universally the oxidative addition of the Pd(0) or Ni(0) catalyst into the strong C-Cl bond[3].

Phosphine ligands derived from 4-methoxyphenyl chlorophosphines are highly electron-rich. When these ligands coordinate to the transition metal, they significantly increase the electron density at the metal center[3]. A more electron-rich Pd(0) center is vastly more nucleophilic, drastically lowering the activation energy required for oxidative addition[3]. This electronic tuning is the cornerstone of modern ligand design, enabling room-temperature couplings and expanding the substrate scope to include highly deactivated electrophiles[6].

Figure 2: Electron-rich phosphine ligands accelerating oxidative addition in Pd-catalysis.

References

-

Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides. thieme-connect.com.1

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. nih.gov. 4

-

The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). researchgate.net. 2

-

Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. tcichemicals.com. 3

-

Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. nih.gov. 5

-

Triphenylphosphine as a Ligand for Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. organic-chemistry.org. 6

Sources

- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triphenylphosphine as a Ligand for Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]

Steric Hindrance Parameters of Diethylamino Chlorophosphines: A Comprehensive Technical Guide

Executive Summary

Diethylamino chlorophosphines—specifically diethylaminodichlorophosphine (

This whitepaper provides an in-depth analysis of the steric hindrance parameters governing these molecules. By quantifying their spatial profiles through Tolman cone angles (

The Structural Physics of Aminophosphines: Causality of Sterics

The steric profile of diethylamino chlorophosphines is not merely a function of atomic bulk; it is dictated by the unique electronic properties of the phosphorus-nitrogen (P–N) bond.

Unlike standard alkylphosphines, aminophosphines exhibit partial double-bond character. The lone pair on the nitrogen atom donates electron density into the

Causality in Synthesis: This anisotropic steric shielding is exactly why

Caption: Stepwise synthesis of diethylamino chlorophosphines governed by increasing steric hindrance.

Quantitative Steric Parameters

To rationally design synthetic routes, the spatial requirements of these ligands must be quantified. Two primary metrics are utilized:

-

Tolman Cone Angle (

): Originally developed for symmetric phosphines, this parameter measures the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that just touches the outermost van der Waals radii of the substituents. Because diethylamino groups are highly flexible, tris(diethylamino)phosphine ( -

Percent Buried Volume (

): A more modern and accurate metric for asymmetric and flexible ligands. It calculates the percentage of the volume of a sphere (typically 3.5 Å radius) centered on the metal/phosphorus atom that is occupied by the ligand .

Thermodynamic Stability and Steric Data

The steric bulk directly correlates with the thermodynamic stability of the compounds. The heat of formation (

Table 1: Comparative Steric and Electronic Parameters

| Compound | Formula | Tolman Cone Angle ( | Heat of Formation ( | |

| Phosphorus trichloride | 219 | 109° | -73.0 kcal/mol | |

| Diethylaminodichlorophosphine | 162 | ~118° (est.) | -77.0 kcal/mol | |

| Bis(diethylamino)chlorophosphine | 135 | ~125° (est.) | -76.0 kcal/mol | |

| Tris(diethylamino)phosphine | 118 | 130–140° | N/A |

Note: Cone angles for the mixed chlorophosphines are interpolated based on the boundary values of

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a physical or spectroscopic checkpoint to confirm causality and success.

Protocol A: Synthesis of Bis(diethylamino)chlorophosphine[ ]

Objective: Synthesize

Step-by-Step Methodology:

-

Inert Preparation: Flame-dry a 500 mL 3-neck Schlenk flask. Purge with ultra-high purity Argon. Validation: The absence of moisture prevents the rapid hydrolysis of P-Cl bonds into phosphonic acids.

-

Solvent & Substrate Loading: Add 200 mL of anhydrous diethyl ether and 0.1 mol (8.7 mL) of

. Cool the flask to -78 °C using a dry ice/acetone bath. -

Nucleophilic Addition: Dissolve 0.4 mol (41.4 mL) of

in 50 mL of ether. Add this solution dropwise over 2 hours via an addition funnel.-

Validation Checkpoint: A dense white precipitate of diethylammonium chloride (

) will immediately form. This visual cue confirms the nucleophilic substitution is occurring.

-

-

Thermal Equilibration: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the bulky second equivalent successfully attacks the sterically hindered mono-substituted intermediate.

-

Filtration: Filter the suspension through a Schlenk frit under Argon. Causality: Removing the hydrochloride salt drives the reaction forward and prevents downstream catalytic poisoning.

-

Isolation: Remove the ether under reduced pressure. Purify the resulting pale-yellow oil via fractional vacuum distillation (b.p. ~124-125 °C at 15 mmHg).

-

Spectroscopic Validation: Analyze the product via

NMR (-

Success: A single sharp peak at

ppm. -

Failure: Peaks at 162 ppm (incomplete substitution) or 118 ppm (over-substitution).

-

Protocol B: Computational Determination of

For researchers designing novel phosphoramidite ligands, calculating the exact steric bulk prior to synthesis saves significant time.

Step-by-Step Methodology:

-

Conformational Search: Use Molecular Mechanics (e.g., MMFF94 force field) to generate conformers. Causality: The

group is highly flexible; identifying the global minimum energy conformer is required to avoid underestimating the steric bulk. -

DFT Optimization: Optimize the lowest-energy conformer using Density Functional Theory (e.g., B3LYP/6-31G(d,p)).

-

Topographic Mapping: Export the optimized .xyz coordinates into the SambVca 2.1 web application. Set the sphere radius to 3.5 Å and the mesh spacing to 0.1 Å.

-

Validation: The output will generate a topographic steric map and a precise

value, allowing for direct comparison against known bulky ligands like BrettPhos or RuPhos .

Caption: Computational workflow for determining Percent Buried Volume (%V_bur) of flexible aminophosphines.

Mechanistic Impact in Drug Development & Catalysis

Understanding these steric parameters is not merely an academic exercise; it has direct implications for industrial applications:

-

Oligonucleotide Synthesis: In the phosphoramidite method, the steric bulk of the dialkylamino group is the primary mechanism that prevents the highly reactive P(III) center from undergoing premature oxidation or unwanted side-reactions before the activation step (usually via tetrazole). The ~125° cone angle of the bis-diethylamino variant provides the perfect "Goldilocks" zone—bulky enough to protect the core, but flexible enough to be displaced during the coupling cycle.

-

Transition Metal Catalysis: When diethylamino phosphines are utilized as ancillary ligands in Pd-catalyzed cross-couplings, their strong

-donating ability accelerates oxidative addition, while their moderate-to-high steric bulk (130–140°) forces the metal center to undergo rapid reductive elimination, completing the catalytic cycle efficiently .

References

-

Thammavongsy, Z., et al. Strongly basic proazaphosphatranes. ResearchGate.[Link]

-

Jean-Baptiste, L., et al. Phosphonic acid: preparation and applications. National Institutes of Health (PMC).[Link]

-

Clavier, H., & Nolan, S. P. Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications (RSC).[Link]

-

Arrechea, P. L., & Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate.[Link]

Solvent-Driven Divergence in Organophosphorus Synthesis: A Technical Guide to the Solubility and Reactivity of 4-Methoxyphenyl(diethylamino)chlorophosphine in THF vs. Toluene

Executive Summary

The synthesis and handling of moisture-sensitive organophosphorus compounds require rigorous solvent selection strategies. 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) is a highly reactive P(III) electrophile utilized extensively as a precursor for advanced Buchwald-type ligands, chiral phosphoramidites, and transition metal catalysts[1].

As a Senior Application Scientist, I frequently observe that the primary point of failure in synthesizing or utilizing this class of compounds is not the reaction kinetics, but the thermodynamic management of the solvent environment. The choice between Tetrahydrofuran (THF) and Toluene fundamentally dictates the stability of the P(III) center, the solubility of inorganic byproducts, and the ultimate purity of the isolated compound. This whitepaper deconstructs the causality behind these solvent effects and provides self-validating experimental protocols for researchers and drug development professionals.

Physicochemical Profiling and Solvent Dynamics

The molecular architecture of 4-methoxyphenyl(diethylamino)chlorophosphine features an electron-donating aryl group that increases electron density on the phosphorus atom, partially offsetting the electron-withdrawing nature of the chlorine substituent. While the diethylamino group provides moderate steric shielding, the P-Cl bond remains highly susceptible to hydrolysis and nucleophilic attack.

Tetrahydrofuran (THF): The Kinetic Facilitator

THF is a polar, aprotic solvent with a relatively high dielectric constant (ε = 7.58). Its oxygen atom acts as a potent Lewis base.

-

Causality in Synthesis: During the initial construction of the P-C bond via Grignard addition, THF is mandatory. It coordinates to the Lewis acidic Mg²⁺ center, breaking down the polymeric structure of the Grignard reagent into soluble, reactive monomers[2].

-

The Risk Factor: While 4-methoxyphenyl(diethylamino)chlorophosphine is highly soluble in THF, prolonged exposure—especially in the presence of strong electrophiles—can lead to transient coordination of THF to the P(III) center. Furthermore, THF solubilizes the resulting magnesium halide salts (e.g., MgBrCl) by forming stable octahedral solvates (e.g., MgBrCl(THF)₄), making direct filtration impossible[3].

Toluene: The Thermodynamic Purifier

Toluene is a non-polar, aromatic hydrocarbon (ε = 2.38) that lacks Lewis basicity.

-

Causality in Isolation: Toluene is entirely inert toward the electrophilic P(III) center. Its primary utility lies in its differential solubility profile. While the lipophilic 4-methoxyphenyl(diethylamino)chlorophosphine is completely miscible in toluene, inorganic salts and amine hydrochlorides are quantitatively insoluble[3].

-

The Strategic Advantage: By swapping the solvent from THF to toluene post-reaction, we force the lattice energy of the inorganic salts to dominate over solvation energy, driving the quantitative precipitation of byproducts. This allows for high-fidelity purification via simple inert-atmosphere filtration.

Quantitative Data Comparison

To facilitate experimental design, the solubility and reactivity metrics of 4-methoxyphenyl(diethylamino)chlorophosphine and its associated reaction byproducts are summarized below.

| Property | Tetrahydrofuran (THF) | Toluene |

| Dielectric Constant (ε) | 7.58 | 2.38 |

| Solubility of Target P(III) | Miscible (>500 mg/mL) | Miscible (>500 mg/mL) |

| Solubility of Mg/Li Salts | Moderate (Forms soluble solvates) | Insoluble (<1 mg/mL) |

| Coordination to P(III) | Yes (Transient Lewis Base) | No (Completely Inert) |

| Operational Role | Reagent Solubilization (Grignard) | Selective Precipitation & Storage |

Mechanistic Workflow

The following diagram illustrates the logical progression of solvent switching required to isolate pure aryl(dialkylamino)chlorophosphines.

Solvent-dependent workflow for the synthesis and isolation of aryl(dialkylamino)chlorophosphines.

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating systems. Each step includes a specific physical or spectroscopic checkpoint to ensure the integrity of the moisture-sensitive intermediates.

Protocol A: Synthesis and Isolation via Toluene-Driven Precipitation

This protocol details the synthesis of the title compound using a solvent-swap strategy to ensure high purity[2].

-

Grignard Formation (THF Phase): In a flame-dried Schlenk flask under argon, prepare a 0.5 M solution of 4-methoxyphenylmagnesium bromide in anhydrous THF.

-

Electrophilic Quench: In a separate flask, dissolve diethylaminodichlorophosphine (1.0 equiv) in anhydrous THF and cool to -78 °C. Add the Grignard reagent dropwise via cannula.

-

Causality: The low temperature suppresses secondary Grignard additions, preventing the formation of the diarylphosphine byproduct.

-

-

Solvent Exchange (The Critical Step): Allow the reaction to warm to room temperature over 4 hours. Connect the flask to a high-vacuum line and remove the THF completely.

-

Self-Validation Checkpoint: The residue must appear as a thick, dry, heterogeneous paste. If it remains an oil, residual THF is present, which will drag magnesium salts into the final product.

-

-

Toluene Trituration: Suspend the paste in anhydrous toluene (3 mL per mmol of substrate) and stir vigorously for 30 minutes[3].

-

Causality: Toluene selectively extracts the lipophilic 4-methoxyphenyl(diethylamino)chlorophosphine while rejecting the MgBrCl/MgCl₂ salts.

-

-

Inert Filtration: Filter the suspension through a tightly packed Celite pad using a Schlenk frit or within a nitrogen-filled glovebox. Wash the filter cake with an additional 1 mL/mmol of toluene.

-

Spectroscopic Validation: Evaporate a 0.1 mL aliquot and dissolve in C₆D₆ for ³¹P NMR analysis.

-

Self-Validation Checkpoint: A singular sharp resonance at δ ~135–145 ppm confirms the target chlorophosphine. The absence of peaks at δ ~20–30 ppm validates that no oxidation (phosphine oxide formation) occurred during the solvent swap.

-

Protocol B: Downstream Phosphitylation in THF

When utilizing the isolated 4-methoxyphenyl(diethylamino)chlorophosphine to synthesize complex ligands (e.g., coupling with a diol or diamine), THF is often reintroduced to solubilize the nucleophile and the required base (e.g., n-BuLi)[4].

-

Nucleophile Activation: Dissolve the target alcohol/amine in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

-

Coupling: Add the purified toluene solution of 4-methoxyphenyl(diethylamino)chlorophosphine from Protocol A dropwise to the activated nucleophile.

-

Workup & Precipitation: Allow to warm to room temperature. Remove all solvents under vacuum. Reconstitute the residue in toluene to precipitate the LiCl byproduct, filter through Celite, and concentrate the filtrate to yield the pure phosphoramidite ligand.

Conclusion

The successful manipulation of 4-methoxyphenyl(diethylamino)chlorophosphine relies entirely on exploiting the orthogonal properties of THF and toluene. THF is the kinetic engine that enables the initial carbon-phosphorus bond formation by solubilizing reactive organometallics. However, it is toluene that acts as the thermodynamic purifier, driving the precipitation of inorganic salts through its lack of Lewis basicity. By strictly adhering to these solvent-swap protocols and utilizing ³¹P NMR as an in-process control, researchers can guarantee the synthesis of high-fidelity, catalyst-grade organophosphorus precursors.

References

- Title: 3B Scientific Corporation: 4-Methoxyphenyl(diethylamino)

- Source: OSTI.

- Title: Preparation of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine)

- Title: Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines Source: ChemRxiv URL

Sources

Strategic Sourcing and Technical Utilization of 4-Methoxyphenyl(diethylamino)chlorophosphine

This guide provides a comprehensive technical and market analysis of 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS 220185-34-2), a specialized organophosphorus building block used primarily in the synthesis of chiral ligands and phosphoramidites for asymmetric catalysis.

Executive Summary

4-Methoxyphenyl(diethylamino)chlorophosphine is a bifunctional phosphorus(III) intermediate characterized by the presence of an electrophilic P-Cl bond, a nucleophilic nitrogen center, and an electron-rich aryl group.[1] It serves as a critical scaffold in the development of P-stereogenic ligands and phosphoramidite auxiliary ligands used in pharmaceutical asymmetric synthesis. Due to its sensitivity to hydrolysis and oxidation, it is typically classified as a "make-to-order" or high-tier fine chemical rather than a bulk commodity.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Accurate identification is the first step in procurement and quality control. This compound is often indexed under varying nomenclature in supplier databases.

| Attribute | Specification |

| Chemical Name | 4-Methoxyphenyl(diethylamino)chlorophosphine |

| CAS Number | 220185-34-2 |

| Molecular Formula | C₁₁H₁₇ClNOP |

| Molecular Weight | 245.68 g/mol |

| Appearance | Viscous, colorless to pale yellow oil (typically) |

| Solubility | Soluble in THF, Toluene, DCM, Hexane; reacts violently with water/alcohols.[1][2] |

| Stability | Air-sensitive; highly moisture-sensitive (releases HCl). Store under Argon/Nitrogen at -20°C. |

| Key Functional Groups | Chlorophosphine (P-Cl), Diethylamino (P-N), Anisyl (4-MeO-Ph).[1] |

Part 2: Market Intelligence: Suppliers & Pricing Dynamics

Supply Chain Landscape

Unlike commodity chlorophosphines (e.g., Chlorodiphenylphosphine), CAS 220185-34-2 is a niche fine chemical . It is rarely held in bulk stock due to its limited shelf-life and specific application scope. Procurement typically follows a Custom Synthesis (FTE/FFS) or On-Demand model.

Primary Supplier Tiers:

-

Specialized Phosphorus Chemists: Companies focusing on organophosphorus ligands (e.g., Strem/Ascensus, Digital Specialty Chemicals).

-

Catalog Aggregators (RFQ-based): Vendors like BOC Sciences, 3B Scientific, and GuideChem often list the CAS but synthesize upon receipt of a purchase order.

-

Custom Synthesis Houses: Contract Research Organizations (CROs) in China and India are the primary actual manufacturers for kilogram-scale orders.

Pricing Models & Estimation

Pricing is volatile and volume-dependent. The following estimates reflect the 2025/2026 market for custom-synthesized batches.

| Quantity | Estimated Price Range (USD) | Lead Time | Sourcing Model |

| 1 g - 5 g | $450 - $800 | 2-3 Weeks | Laboratory Synthesis (In-stock rare) |

| 25 g - 100 g | $1,200 - $2,500 | 4-6 Weeks | Pilot Batch / Custom Synthesis |

| 1 kg+ | Requires Quote | 8-12 Weeks | Process Optimization Required |

Cost Drivers:

-

Precursor Cost: 4-Methoxyphenyldichlorophosphine (the primary starting material) is relatively expensive compared to phenyl variants.

-

Purification: Distillation of amino-chlorophosphines requires high vacuum and strict exclusion of moisture, adding labor costs.

-

Packaging: Must be packaged in Schlenk-compatible or Sure/Seal™ bottles to prevent hydrolysis during transit.

Part 3: Technical Synthesis & Manufacturing Routes

For researchers facing long lead times, in-house synthesis is a viable alternative. The compound is synthesized via nucleophilic substitution at the phosphorus center.

Synthesis Workflow

There are two primary routes. Route A is preferred for cost-efficiency, while Route B offers higher regioselectivity.

Figure 1: Synthetic pathways for 4-Methoxyphenyl(diethylamino)chlorophosphine.[1] Route A is generally more scalable for laboratory settings.

Detailed Protocol (Route A: Aminolysis)

Mechanism: Nucleophilic attack of diethylamine on 4-methoxyphenyldichlorophosphine.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Reagents:

-

4-Methoxyphenyldichlorophosphine (1.0 eq) in dry Ether or Toluene.

-

Diethylamine (2.0 eq) OR Diethyl(trimethylsilyl)amine (1.0 eq) to avoid salt formation.

-

-

Procedure:

-

Cool phosphine solution to -78°C.[3]

-

Add amine dropwise.[3] The reaction is exothermic.

-

Allow to warm to room temperature (RT) and stir for 4-12 hours.

-

Filtration: If using free amine, filter off the Et2NH2Cl salt under inert gas (Schlenk frit).

-

Isolation: Remove solvent in vacuo. Purify the residual oil by Kugelrohr distillation under high vacuum (<0.1 mmHg).

-

Part 4: Applications in Drug Development[2]

This compound is not a drug itself but a privileged intermediate for constructing complex chiral architectures.

Ligand Design for Asymmetric Catalysis

The P-N bond is labile under acidic conditions, allowing the molecule to act as a "masked" chlorophosphine or to be converted into Phosphoramidites (Monodentate ligands).

-

P-Stereogenic Precursors: Reacting CAS 220185-34-2 with an organolithium reagent (R-Li) displaces the chloride to form Ar(R)P-NEt2. Subsequent acidolysis of the P-N bond yields a secondary phosphine or chlorophosphine with a defined chiral center (if resolved).

-

Suzuki-Miyaura Coupling: Ligands derived from this scaffold are electron-rich (due to the methoxy group), enhancing oxidative addition rates in Palladium-catalyzed cross-couplings.

Application Workflow

Figure 2: Divergent synthesis applications. Path 2 is critical for generating Feringa-type or MonoPhos-type ligands.

Part 5: Quality Assurance & Handling Protocols

Analytical Verification

Trusting the label is insufficient for sensitive phosphorus chemistry.

-

³¹P NMR (Essential): This is the definitive test.

-

Expected Shift: Typically appears as a singlet in the range of δ 120 - 150 ppm (characteristic of amino-chlorophosphines).

-

Impurity Check: Look for peaks at ~160 ppm (starting dichlorophosphine) or ~40 ppm (oxidized phosphinates P(O)).

-

-

¹H NMR: Verify the ratio of the Ethyl group (diethylamino) to the Methoxy group (Aryl).

Handling Safety

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts with moisture to produce HCl gas.

-

Storage: Store in a glovebox or dedicated desiccator at -20°C. Caps should be taped with Parafilm or electrical tape to prevent oxygen diffusion.

References

- Knochel, P. et al.Preparation of Polyfunctional Organophosphorus Compounds via Magnesium Reagents. Handbook of Functionalized Organometallics. (Contextual synthesis reference).

-

3B Scientific. Product Catalog: Phosphorus Intermediates. Retrieved from [Link]

- Reetz, M. T.Synthesis of Chiral Phosphoramidites. Journal of the American Chemical Society. (Foundational protocol for amino-chlorophosphine usage).

Sources

- 1. Page loading... [guidechem.com]

- 2. EP2612922A1 - Eggshell membrane solubilization method using enzymes - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE (CAS No. 13685-30-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Advanced Safety & Handling Protocol: Methoxyphenyl Amino Chlorophosphines

Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers in Pharmaceutical Development.

Introduction: The Dual-Edged Reagent

Methoxyphenyl amino chlorophosphines (MPACs) represent a specialized class of organophosphorus (P(III)) intermediates. Characterized by the general formula Ar-P(Cl)-NR₂ (where Ar is a methoxy-substituted phenyl ring), these compounds are critical electrophiles in the synthesis of ProTide antivirals, chiral ligands for asymmetric catalysis, and modified oligonucleotides.

While their utility in forming P-O and P-N bonds is invaluable, their safety profile is dominated by two aggressive characteristics: extreme moisture sensitivity and corrosivity . This guide moves beyond the standard H-codes of a generic SDS, providing a mechanistic understanding of the hazards and a self-validating protocol for their safe manipulation.

Critical Hazard Analysis: The Hydrolysis Cascade

The primary danger associated with MPACs is not merely their toxicity, but their violent reaction with ambient moisture. Unlike standard organic chlorides, the P-Cl bond in these species is highly polarized and susceptible to rapid hydrolysis.

The Mechanistic Hazard

Upon contact with water (even atmospheric humidity), MPACs undergo a rapid exothermic decomposition. This releases Hydrogen Chloride (HCl) gas—a severe respiratory and ocular irritant—and generates acidic phosphorus residues.

-

Immediate Consequence: Generation of dense white acid mist (HCl vapor).

-

Secondary Consequence: Formation of sticky, acidic polymeric residues that are difficult to clean and can cause delayed burns.

-

Toxicological Insight: The "amino" moiety (often diisopropylamine or morpholine) can be released or protonated, potentially masking the odor of the phosphine while contributing to nitrogenous toxicity.

Visualization: The Hydrolysis Hazard Pathway

The following diagram illustrates the chemical causality of the hazard, emphasizing why moisture exclusion is non-negotiable.

Figure 1: The Hydrolysis Cascade. Note that HCl evolution is the immediate, high-risk event upon containment breach.

Quantitative Safety Data Summary

Data synthesized from class-specific organophosphorus safety profiles.

| Property | Specification / Hazard Threshold | Operational Implication |

| Physical State | Viscous liquid or low-melting solid | May solidify in transfer lines; heat tracing may be required. |

| Flash Point | Typically >100°C (Class dependent) | Low flammability risk, but decomposition products may be flammable. |

| Water Reactivity | Violent (Hydrolyses in seconds) | Solvents must be <30 ppm H₂O.[1] |

| Inhalation Toxicity | Est.[2] LC50 < 0.5 mg/L (Rat, 4h) | Fatal if inhaled. Work strictly in a fume hood or glovebox. |

| Skin Corrosion | Category 1B (Causes severe burns) | Silver Shield® (Laminate) gloves required. Nitrile is insufficient. |

| Storage Temp | -20°C to 4°C (Inert atmosphere) | Prevents disproportionation and thermal degradation. |

Advanced Handling Protocols: The "Dry-Chain" System

To ensure safety and scientific integrity, the handling of MPACs must follow a "Dry-Chain" protocol—a self-validating system where every step verifies the exclusion of moisture.

The Self-Validating Workflow

-

Solvent Verification: Do not trust "anhydrous" labels. Test all solvents (DCM, THF, Toluene) with a Karl Fischer titrator. Limit: <30 ppm water. [1]

-

Glassware Preparation: All glassware must be oven-dried (>120°C for 4h) and cooled under a stream of Argon.

-

The "Double-Needle" Transfer: Never pour MPACs. Use positive pressure cannula transfer or gas-tight syringes.

Visualization: Safe Transfer Workflow

This workflow minimizes exposure to air and ensures the reagent remains active.

Figure 2: The "Dry-Chain" Workflow. Warming to room temperature before opening is critical to prevent condensation on cold glass.

Emergency Response & Waste Management

The "Soft-Quench" Technique

In the event of a spill or for waste disposal, never add water directly . The heat of hydrolysis can volatilize the toxic reagent.

Protocol:

-

Prepare Quench Solution: 10% Methanol in Dichloromethane (DCM) containing excess Sodium Bicarbonate (NaHCO₃) or Triethylamine.

-

Slow Addition: Add the MPAC waste dropwise to the stirred quench solution at 0°C.

-

Mechanism: The methanol reacts to form the methyl ester (less corrosive), while the base neutralizes the HCl immediately upon formation.

-

Reaction:

-

First Aid Specifics

-

Skin Contact: Immediate flushing with water is standard, but for P-Cl burns, washing with a 5% Sodium Bicarbonate solution after the initial water rinse helps neutralize embedded acidic residues.

-

Inhalation: Evacuate immediately. Pulmonary edema may be delayed up to 24 hours. Medical observation is mandatory even if asymptomatic.

References

-

European Chemicals Agency (ECHA). Brief Profile: Chlorophosphines and Organophosphorus Intermediates. Classification Labelling and Packaging (CLP) Regulation.[3][4][5] [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorodiphenylphosphine (Structural Analog). [Link]

-

American Chemical Society (ACS). Synthesis of Chlorodialkylphosphines: Safety and Scalability. Organometallics. [Link]

Sources

The Strategic Reactivity of the P-N Bond in Aryl Chlorophosphine-Derived Aminophosphines

A Technical Whitepaper for Advanced Synthesis, Ligand Design, and Drug Development

Executive Summary

In organophosphorus chemistry, the phosphorus-nitrogen (P-N) bond occupies a unique mechanistic middle ground. Formed readily via the condensation of aryl chlorophosphines with secondary amines, the resulting aminophosphines are critical intermediates in the synthesis of P-chirogenic drug candidates and highly modular transition metal catalysts. The P-N bond is characterized by its "dual nature": it is sufficiently labile to undergo stereospecific cleavage under acidic conditions, yet robust enough to survive aggressive chemoselective deoxygenations and direct transition metal coordination. This whitepaper dissects the causality behind P-N bond reactivity, providing self-validating protocols and mechanistic frameworks for advanced researchers.

The Dual Nature of the P-N Bond

Aminophosphines (general formula

This electronic configuration dictates two divergent reactivity profiles:

-

Cleavage Pathways: The nitrogen atom is highly susceptible to protonation. Once protonated, it becomes an excellent leaving group, allowing nucleophiles (halides, alkoxides) to attack the electrophilic phosphorus center.

-

Preservation Pathways: In the absence of protic or highly electrophilic species targeting the nitrogen, the P(III) lone pair acts as the primary site of reactivity, allowing for oxidation, sulfurization, or metal coordination without disrupting the P-N linkage.

Fig 1. Divergent reactivity pathways of the P-N bond in aryl aminophosphines.

Strategic Cleavage Pathways

Acidolysis: Stereospecific P-N Cleavage

Protic reagents readily attack the P-N bond. When treated with anhydrous hydrogen chloride, the P-N bond reverts to the chloride, yielding the corresponding chlorophosphine and an amine hydrochloride salt 1. This reactivity is heavily exploited in the synthesis of P-chirogenic compounds. The HCl acidolysis of P-stereogenic aminophosphine boranes proceeds via an

Fig 2. Stereospecific P-N bond cleavage workflow yielding P-chirogenic derivatives.

Alcoholysis and Transamination

Similar to acidolysis, alcoholysis readily occurs when aminophosphines are exposed to alcohols, often requiring mild acid catalysis to protonate the nitrogen. This yields phosphinites (

Orthogonal Preservation: Reactivity at Phosphorus

Chemoselective Deoxygenation of Aminophosphine Oxides

A long-standing problem in organophosphorus synthesis is the deoxygenation of aminophosphine oxides. The immensely strong P=O bond typically requires harsh reducing agents that would inadvertently cleave the weaker P-N bond. However, a breakthrough protocol utilizes oxalyl chloride to chemoselectively cleave the P=O bond, forming a chlorophosphonium salt while leaving the P-N bond entirely intact. Subsequent in situ reduction with sodium borohydride yields the P(III) aminophosphine borane adduct 3.

Transition Metal Coordination (Pincer Ligands)

Aminophosphines are highly prized as modular ligands in transition metal catalysis. By condensing aromatic diamines with electrophilic aryl chlorophosphines, researchers can synthesize robust PNP and PCP pincer ligands. Because the P-N bond is stable under standard cross-coupling conditions, these ligands form highly active, stable complexes with palladium, platinum, ruthenium, and nickel, which are utilized in Suzuki-Miyaura couplings and asymmetric hydrogenations 4.

Quantitative Reactivity Matrix

The table below summarizes the causality and outcomes of standard reagents acting upon the P-N bond in aryl aminophosphines.

| Reactant / Condition | Reagent | P-N Bond Outcome | Primary Product | Mechanistic Causality |

| Anhydrous Acid | Cleaved | Chlorophosphine ( | Protonation of N generates a superior leaving group; | |

| Alcohol | Cleaved | Phosphinite ( | Acid-catalyzed protic attack; thermodynamic driving force favors P-O bond formation. | |

| Secondary Amine | Exchanged | Aminophosphine ( | Transamination driven by steric relief or the volatility of the displaced amine. | |

| Oxidant | Intact | Aminophosphine Oxide/Sulfide | Electrophilic attack occurs strictly at the P(III) lone pair; P-N bond is inert to these oxidants. | |

| Oxalyl Chloride | Intact | Chlorophosphonium Salt | Chemoselective attack on the highly nucleophilic P=O oxygen, sparing the P-N linkage. | |

| Transition Metal | Intact | Coordination Complex | P(III) lone pair donates to the metal center ( |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the physical and spectroscopic feedback inherently confirms the mechanistic trajectory.

Protocol A: Synthesis of Aryl Aminophosphines from Chlorophosphines

-

Objective: Establish the P-N bond via nucleophilic substitution.

-

Causality: Two equivalents of secondary amine are utilized: one acts as the nucleophile attacking the electrophilic P(III) center, while the second acts as a sacrificial base to scavenge the corrosive HCl byproduct, driving the reaction to completion via precipitation.

-

Procedure:

-

Dissolve 1.0 eq of diaryl chlorophosphine (e.g.,

) in anhydrous diethyl ether under a strict argon atmosphere. -

Cool the vessel to 0 °C to manage the exothermic nature of the substitution and prevent side reactions.

-

Add 2.2 eq of secondary amine (e.g., diethylamine) dropwise over 30 minutes.

-

Stir at room temperature for 4 hours. Filter the resulting suspension via cannula to remove the salt, and concentrate the filtrate in vacuo.

-

-

Self-Validation System: The immediate formation of a dense white precipitate (amine hydrochloride) visually validates the HCl scavenging. Spectroscopically, the

NMR shift will migrate from the chlorophosphine region (~81 ppm for

Protocol B: Stereospecific Acidolysis of P-Chirogenic Aminophosphines

-

Objective: Cleave the P-N bond with inversion of configuration to yield a chlorophosphine borane 2.

-

Causality: Low temperatures provide kinetic control, ensuring the chloride attack proceeds via a strict

-like inversion rather than allowing the intermediate to undergo pseudorotation or racemization. -

Procedure:

-

Dissolve the P-stereogenic aminophosphine borane in anhydrous toluene and cool to -78 °C.

-

Introduce a standardized solution of anhydrous HCl in diethyl ether (2.0 eq) dropwise.

-

Maintain at -78 °C for 1 hour, then slowly warm to room temperature.

-

Purify rapidly via short-path silica plug (if stable) or use directly in the next step.

-

-

Self-Validation System: The reaction's success is validated by chiral HPLC analysis demonstrating an enantiomeric excess (ee) of >90%, proving the stereospecificity of the cleavage.

NMR will show the disappearance of the aminophosphine borane signal and the emergence of the chlorophosphine borane signal.

Protocol C: Chemoselective Deoxygenation (Gilheany Protocol)

-

Objective: Reduce an aminophosphine oxide to a P(III) borane without cleaving the P-N bond 3.

-

Causality: Oxalyl chloride is highly electrophilic and selectively attacks the strongly nucleophilic P=O oxygen. The P-N bond survives because the intermediate chlorophosphonium salt is rapidly intercepted by

before any deleterious side reactions occur. -

Procedure:

-

To a stirred solution of aminophosphine oxide (1.0 mmol) in toluene (2 mL), add oxalyl chloride (1.0 mmol) in toluene (2 mL) dropwise at room temperature under nitrogen.

-

Wait for gas evolution to cease (formation of chlorophosphonium salt).

-

Add solid

(4.0 mmol) in one portion, followed by THF (2 mL) to facilitate reduction. Stir for 2 hours.

-

-

Self-Validation System: Vigorous gas evolution (

and

References

-

Insertion of carbon fragments into P(III)-N bonds in aminophosphines and aminobis(phosphines): synthesis, reactivity, and coordination chemistry of resulting phosphine oxide derivatives. PubMed (NIH). Available at: 5

-

Deoxygenation of Phosphoryl Compunds. Gilheany Research Group. Available at: 6

-

FULL PAPER - Chemoselective Deoxygenation of Aminophosphine Oxides. Research Repository UCD. Available at: 3

-

Aminophosphine - Chemistry and Reactivity. Wikipedia. Available at: 1

-

Modularly designed transition metal PNP and PCP pincer complexes based on aminophosphines: synthesis and catalytic applications. PubMed (NIH). Available at: 4

-

Highly enantiomerically enriched chlorophosphine boranes: synthesis and applications as P-chirogenic electrophilic blocks. PubMed (NIH). Available at: 2

Sources

- 1. Aminophosphine - Wikipedia [en.wikipedia.org]

- 2. Highly enantiomerically enriched chlorophosphine boranes: synthesis and applications as P-chirogenic electrophilic blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Modularly designed transition metal PNP and PCP pincer complexes based on aminophosphines: synthesis and catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insertion of carbon fragments into P(III)-N bonds in aminophosphines and aminobis(phosphines): synthesis, reactivity, and coordination chemistry of resulting phosphine oxide derivatives. Crystal and molecular structures of (Ph(2)P(O)CH(2))(2)NR (R = Me, (n)Pr, (n)Bu), Ph(2)P(O)CH(OH)(n)()Pr, and cis-[MoO(2)Cl(2)((Ph(2)P(O)CH(2))(2)NEt-kappaO,kappaO)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxygenation of Phosphoryl Compunds - Gilheany Research Group [gilheanyresearchgroup.com]

Advanced Applications of Diethylamino Phosphine Precursors: From Catalysis to Nucleotide Synthesis

Topic: Literature Reviews on Diethylamino Phosphine Precursors Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylamino phosphine precursors—specifically bis(diethylamino)chlorophosphine and dichloro(diethylamino)phosphine —occupy a critical niche in organophosphorus chemistry. Unlike their more sterically hindered diisopropyl analogues (standard in solid-phase DNA synthesis), diethylamino derivatives offer a unique balance of nucleophilicity and steric accessibility. This guide synthesizes current literature to explain how these precursors function as "masked" phosphorus sources in ligand design, nucleotide analogue synthesis, and semiconductor material production.

Chemical Architecture & Mechanistic Grounding

The P-N Bond as a Tunable Handle

The utility of diethylamino phosphines stems from the lability of the phosphorus-nitrogen (P-N) bond under acidic conditions, contrasted with its stability towards bases.

-

Steric Tuning: The diethyl group (

) is less bulky than the diisopropyl group ( -

Electronic Effect: The nitrogen lone pair donates electron density into the phosphorus empty d-orbitals (or

orbitals), stabilizing the P(III) center against oxidation relative to alkyl phosphines, while maintaining reactivity towards nucleophiles upon acid activation.

Key Precursor Profiles

| Compound | Formula | CAS | Key Reactivity | Primary Application |

| Bis(diethylamino)chlorophosphine | 685-83-6 | Masked | Ligand synthesis, Phosphorbisamidites | |

| Dichloro(diethylamino)phosphine | 1069-08-5 | Highly reactive electrophile; Dual Cl substitution sites | Metal-complex precursors, Phosphitylation | |

| Tris(diethylamino)phosphine | 2283-11-6 | Completely amidated; Transamination reagent | Hiyama/Heck coupling ligands, Se/Te precursors |

Critical Applications in Literature

Ligand Design for Catalysis

Literature reviews highlight

-

Mechanism: The P-Cl bond reacts with lithiated aryl species (e.g.,

) to form -

Causality: This "protection-deprotection" strategy prevents the oxidation of the phosphorus center during the initial coupling steps.

The Phosphorbisamidite Approach in Nucleotide Chemistry

While diisopropyl phosphoramidites are the industry standard for automated DNA synthesis, literature by Yamana et al. points to phosphorbisdiethylamidites for specific solution-phase analogues.

-

Advantage: The diethylamino group is more labile than the diisopropyl group. In the synthesis of bulky or modified nucleotides (e.g., anthraquinone-sugar conjugates), the reduced steric bulk of the diethyl group facilitates coupling that would otherwise be sterically arrested.

-

Self-Validating Logic: If a coupling reaction with a standard phosphoramidite stalls (yield <50% after 15 min), switching to a diethylamino precursor often drives the reaction to completion due to lower activation energy barriers.

Precursors for Semiconductor Nanocrystals

Recent studies (e.g., in Inorganic Chemistry) utilize tris(diethylamino)phosphine as a vector for Selenium (Se) or Tellurium (Te) in the synthesis of quantum dots (PbSe, HgTe).

-

Role: The aminophosphine acts as a solubilizing agent for the chalcogenide. The P-N bond strength determines the release rate of the chalcogenide at elevated temperatures, allowing for precise control over nucleation and growth rates of nanorods.

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthesis pathways starting from Phosphorus Trichloride (

Figure 1: Divergent synthesis pathways from PCl3. Control of stoichiometry and temperature dictates the degree of amination, leading to distinct downstream applications.

Experimental Protocol: Synthesis of Bis(diethylamino)chlorophosphine

This protocol is derived from standard organophosphorus methodologies and requires strict inert atmosphere techniques.

Objective: Synthesize

Materials

-

Phosphorus Trichloride (

): 13.7 g (0.1 mol) -

Diethylamine (

): 29.2 g (0.4 mol) — Note: 4 equivalents are used; 2 for substitution, 2 to scavenge HCl. -

Anhydrous Ether or Hexane: 200 mL

-

Inert Gas (Ar/N2) line.

Methodology

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet.

-

Solvent Prep: Charge the flask with anhydrous ether (150 mL) and

(0.1 mol). Cool the solution to -10°C using an ice/salt bath. -

Addition: Dissolve diethylamine (0.4 mol) in 50 mL of ether. Add this solution dropwise to the

solution over 1 hour.-

Causality: Slow addition at low temperature prevents uncontrolled exotherms and favors the formation of the bis-substituted product over the tris-substituted byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A voluminous white precipitate of diethylammonium chloride (

) will form. -

Filtration: Filter the mixture under an inert atmosphere (using a Schlenk frit) to remove the amine salt. Wash the cake with dry ether.

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Distill the residue under vacuum.

is a colorless liquid (bp ~55-57°C at 0.2 mmHg).[3]

Validation Point:

Safety & Handling (E-E-A-T)

These precursors are pyrophoric hazards and corrosives .

-

Hydrolysis Risk: Upon contact with moisture, these compounds release diethylamine and HCl (or phosphorous acid), causing severe respiratory and ocular damage.

-

Storage: Must be stored under inert gas in a desiccator or glovebox. Caps must be sealed with Parafilm or electrical tape to prevent moisture ingress.

-

Spill Management: Do not use water. Cover spills with dry lime, sand, or soda ash.

References

-

Bis(diethylamino)chlorophosphine . Grokipedia. Retrieved from

-

Bis(diethylamino)chlorophosphine - Product Specification . Sigma-Aldrich. Retrieved from [1][3][4][5][6][7][8][9][10][11]

- Tris(diethylamino)phosphine in Catalysis. Smolecule.

-

Dichloro(diethylamino)phosphine Applications . Alfa Chemistry. Retrieved from [1][3][4][5][6][7][8][9][10][11][12]

- Synthesis and Chemical Properties of 3-Phosphono-coumarins. NIH/PMC.

- Phosphine Tellurides as Precursors in the Synthesis of HgTe CQDs. MDPI.

Sources

- 1. Bis(diethylamino)chlorophosphine - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Tris(diethylamino)phosphine 97 2283-11-6 [sigmaaldrich.com]

- 5. smolecule.com [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bis(diethylamino)chlorophosphine | CAS#:685-83-6 | Chemsrc [chemsrc.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bis(diethylamino)(pentafluorophenyl)phosphane – a Push–Pull Phosphane Available for Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 685-83-6: Chlorobis(diethylamino)phosphine [cymitquimica.com]

- 12. Bis(diethylamino)chlorophosphine | Bdapcd | C8H20ClN2P - Ereztech [ereztech.com]

Methodological & Application

synthesis of P-chiral phosphines using 4-Methoxyphenyl(diethylamino)chlorophosphine

Abstract

This application note details the protocol for synthesizing high-purity P-chiral phosphines utilizing 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS 220185-34-2) as a core building block. By leveraging the Jugé-Stephan oxazaphospholidine methodology , this reagent allows for the stereocontrolled introduction of the 4-methoxyphenyl (PMP) group—a critical electronic modifier in asymmetric catalysis. This guide covers the full synthetic workflow: diastereoselective condensation with (-)-ephedrine, borane protection, sequential nucleophilic substitution, and final deprotection.

Introduction

P-chiral phosphines (where the phosphorus atom is the stereogenic center) are a privileged class of ligands, offering tighter chiral pockets and distinct electronic properties compared to backbone-chiral ligands (e.g., BINAP). However, their synthesis is historically challenging due to the facile racemization of trivalent phosphorus and the difficulty of separating enantiomers.

4-Methoxyphenyl(diethylamino)chlorophosphine serves as an ideal "masked" electrophile for this process.

-

Bifunctionality: It possesses one highly reactive chloride leaving group and one tunable diethylamino leaving group.

-

Electronic Tuning: The 4-methoxyphenyl group provides electron-donating character, enhancing the basicity of the final phosphine ligand, which is beneficial for oxidative addition steps in Pd- and Rh-catalyzed cycles.

-

Stereocontrol: It is perfectly suited for the Jugé-Stephan method , which uses ephedrine as a chiral auxiliary to resolve the phosphorus center with >98% diastereomeric excess (de).

Strategic Overview & Mechanism

The synthesis relies on the formation of a diastereomerically pure 1,3,2-oxazaphospholidine borane intermediate. The reaction proceeds through three critical phases:

-

Chiral Resolution (Auxiliary Installation): The reagent reacts with (-)-ephedrine. The chloride and diethylamino groups are displaced by the hydroxyl and amine functions of ephedrine to form a five-membered ring. Borane protection locks the stereochemistry.

-

Stereospecific Ring Opening (First Substitution): An organolithium reagent attacks the phosphorus, cleaving the P-O bond with retention of configuration (due to the rigid cyclic transition state).

-

Stereospecific Displacement (Second Substitution): Acid-catalyzed methanolysis converts the P-N bond to a P-OMe bond (inversion), followed by a second nucleophilic attack (inversion), resulting in a net retention of the original stereochemical information.

Detailed Experimental Protocol

Phase 1: Synthesis of the Oxazaphospholidine Borane Intermediate

Goal: Create the diastereomerically pure template.

Materials:

-

4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 eq)[1]

-

(-)-Ephedrine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq)

-

Solvent: Anhydrous Toluene

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon atmosphere.

-

Dissolution: Charge the flask with (-)-ephedrine (dried via azeotropic distillation with toluene if necessary) and anhydrous toluene (0.2 M concentration). Add Triethylamine.

-

Reagent Addition: Cool the solution to 0°C. Add 4-Methoxyphenyl(diethylamino)chlorophosphine dropwise via syringe.

-

Mechanistic Note: The P-Cl bond reacts rapidly with the alcohol group of ephedrine. The NEt₃ scavenges the generated HCl.

-

-

Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours.

-

Critical Step: Heating is required to displace the diethylamino group (-NEt₂) with the secondary amine of ephedrine, closing the oxazaphospholidine ring. Monitor by ³¹P NMR (shift from ~100 ppm to ~130-140 ppm).

-

-

Protection: Cool the mixture to 0°C. Slowly add BH₃·SMe₂. Stir at room temperature for 2 hours.

-

Workup: Quench carefully with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from hot hexane/ethanol.

-

Validation: Check diastereomeric purity via ³¹P NMR. A single peak indicates >98% de.

-

Phase 2: First Nucleophilic Substitution (Ring Opening)

Goal: Install the second substituent (R¹) with retention of configuration.

Materials:

-

Oxazaphospholidine borane (from Phase 1)

-

Organolithium Reagent (R¹-Li, e.g., Methyl Lithium) (1.2 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Dissolve the recrystallized intermediate in anhydrous THF and cool to -78°C .

-

Add R¹-Li dropwise. Stir at -78°C for 1 hour, then warm to room temperature.

-

Observation: The reaction cleaves the P-O bond.[2] The ephedrine backbone remains attached via the nitrogen.

-

-

Quench with saturated NH₄Cl. Extract with ether, dry, and concentrate.

-

Isolate the aminophosphine-borane intermediate via flash chromatography (SiO₂).

Phase 3: Methanolysis and Second Substitution

Goal: Remove the auxiliary and install the third substituent (R²).

Protocol:

-

Methanolysis: Dissolve the intermediate in MeOH. Add concentrated H₂SO₄ (1.1 eq) at 0°C. Stir overnight at room temperature.

-

Extraction: Dilute with water, extract with DCM. The product is often an oil.

-

Second Alkylation: Dissolve the methyl phosphinite borane in THF. Cool to -78°C.

-

Add the second nucleophile (R²-Li, e.g., t-Butyl Lithium or Phenyl Lithium).

-

Result: Displacement of the methoxy group with inversion .

-

Net Stereochemistry: Inversion (Methanolysis) + Inversion (Alkylation) = Retention relative to the aminophosphine.

-

Phase 4: Deprotection (Borane Removal)

Goal: Liberate the active P-chiral phosphine.

Protocol:

-

Dissolve the P-chiral phosphine-borane in Toluene or DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Heat to 50°C for 2–4 hours (or stir with DABCO overnight).

-

Alternative: Use HBF₄/Et₂O followed by base wash if DABCO is ineffective.

-

Final Isolation: Pass through a short plug of neutral alumina under Argon to remove boron residues.

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Reagent Appearance | Colorless to pale yellow liquid (handle in glovebox) |

| ³¹P NMR (Reagent) | ~130–150 ppm (typical for amino-chlorophosphines) |

| ³¹P NMR (Product) | ~130–145 ppm (Oxazaphospholidine-BH₃) |

| Common Issue: Racemization | Avoid temperatures >0°C during lithiation steps. Ensure reagents are halide-free if possible. |

| Common Issue: Incomplete Cyclization | Ensure reflux is vigorous to drive off HNEt₂. |

Pathway Visualization

Figure 1: Step-wise stereochemical pathway for converting the chlorophosphine precursor into a P-chiral ligand.

References

-

Jugé, S.; Stephan, M.; Merdès, R.; Genet, J. P. "Total synthesis of P-chiral phosphines from ephedrine." Journal of the Chemical Society, Chemical Communications, 1993, (6), 531-533. Link

-

Grabulosa, A.; Granell, J.; Muller, G. "Preparation of P-Stereogenic Phosphines: From the Resolution of Racemates to the Stoichiometric and Catalytic Synthesis." Coordination Chemistry Reviews, 2007, 251(1-2), 25-90. Link

-

Imamoto, T. "Synthesis and Applications of P-Chiral Phosphine Ligands." Proceedings of the Japan Academy, Series B, 2021, 97(9), 520-542.[6] Link

-

Imamoto, T.; Oshiki, T.; Onozawa, T. "Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers." Journal of the American Chemical Society, 1990, 112(13), 5244-5252. Link

-

GuideChem. "4-Methoxyphenyl(diethylamino)chlorophosphine Product Details & CAS 220185-34-2." Link

Sources

- 1. CAS物质库 | 化规通 [hgt.cirs-group.com]

- 2. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 5. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Alkylation of 4-Methoxyphenyl(diethylamino)chlorophosphine via Grignard Reagents

Topic: Protocol for Grignard Reaction with 4-Methoxyphenyl(diethylamino)chlorophosphine Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract

This technical guide outlines the protocol for the chemoselective mono-alkylation of 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) using Grignard reagents. This reagent serves as a critical "linchpin" scaffold in the synthesis of P-chirogenic ligands and unsymmetrical phosphines. The protocol addresses the specific challenge of differentiating between the highly reactive P-Cl bond and the latent P-N bond, ensuring exclusive substitution at the chloride position to yield 4-Methoxyphenyl(alkyl)(diethylamino)phosphines . Emphasis is placed on inert atmosphere techniques (

Strategic Rationale & Mechanism

The "Linchpin" Strategy

The utility of 4-Methoxyphenyl(diethylamino)chlorophosphine lies in its dual-functionality. It possesses two distinct leaving groups with vastly different reactivities:

-

P-Cl (High Reactivity): Susceptible to rapid nucleophilic attack by organometallics (Grignard, Organolithium) at low temperatures.

-

P-N(Et)

(Latent Reactivity): Stable to Grignard reagents under controlled conditions but can be activated later (e.g., via acidolysis to P-OR or P-Cl) for a second substitution event.

This reactivity hierarchy allows for the sequential construction of unsymmetrical phosphines (

Reaction Mechanism: S 2@P

The reaction proceeds via a nucleophilic substitution at the phosphorus center, mechanistically analogous to an S

Key Selectivity Factor: The diethylamino group acts as an electron donor to the phosphorus center (

Caption: Figure 1. Reaction pathway illustrating the chemoselective displacement of Chloride over the Diethylamino group. Path A is favored at low temperatures.

Experimental Protocol

Safety & Pre-Requisites

-

Hazards: Chlorophosphines are corrosive and release HCl upon hydrolysis. Grignard reagents are pyrophoric or highly flammable.

-

Environment: Strictly anhydrous and oxygen-free conditions (Schlenk line or Glovebox) are mandatory.

-

Solvents: THF or Diethyl Ether (distilled over Na/Benzophenone or dried via alumina columns).

Materials Table

| Reagent | Equiv. | Role | Critical Parameter |

| 4-Methoxyphenyl(diethylamino)chlorophosphine | 1.0 | Electrophile | Purity >95%; clear/yellowish liquid. |

| Grignard Reagent (R-MgBr/Cl) | 1.05 | Nucleophile | Titrate before use. Slight excess ensures full conversion. |

| THF (Anhydrous) | Solvent | Medium | 0.2 M concentration relative to phosphine. |

| Hexane/Pentane | Workup | Solvent | For precipitation of Mg salts. |

Step-by-Step Procedure

Phase 1: Setup and Solubilization

-

Apparatus Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.

-

Charging: Syringe 4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 equiv) into the flask.

-

Solvation: Add anhydrous THF (concentration ~0.2 M).

-

Note: Chlorophosphines are often viscous; ensure complete dissolution.

-

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

Phase 2: Grignard Addition

-

Dropwise Addition: Load the titrated Grignard reagent into a dry syringe or pressure-equalizing addition funnel. Add dropwise to the phosphine solution over 30–60 minutes.

-

Control: Maintain internal temperature below -65°C. Rapid addition causes local heating, leading to P-N cleavage byproducts.

-

-